Benzyl carbazate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl N-aminocarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRLZSOYQZLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614397 | |
| Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-62-7 | |
| Record name | Benzyl carbazate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2540-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL CARBAZATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Contemporary Organic Synthesis
Benzyl (B1604629) carbazate (B1233558) hydrochloride (C₈H₁₁ClN₂O₂) is a versatile reagent primarily utilized as a protecting group for amines, particularly in peptide synthesis. ontosight.ai The benzyloxycarbonyl (Cbz or Z) group, introduced by this compound, is instrumental in preventing the unwanted reaction of the amine group of an amino acid during the formation of a peptide bond. ontosight.aitotal-synthesis.com This controlled reactivity is fundamental to the stepwise and site-selective construction of polypeptide chains. thieme-connect.de
The Cbz group's stability under a range of conditions, including acidic and basic environments, makes it orthogonal to many other common protecting groups like Boc, Fmoc, and Trt. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective removal of one protecting group while others remain intact, a critical feature in the synthesis of multifaceted molecules. total-synthesis.comthieme-connect.de The Cbz group is typically cleaved under mild conditions via hydrogenolysis, often using a palladium catalyst, or by using other transition metals like Ni(0) or Pd(0). total-synthesis.com
Key Applications in Organic Synthesis:
Peptide Synthesis: Benzyl carbazate hydrochloride is a key reagent for introducing the Cbz protecting group onto the N-terminus of amino acids. ontosight.aitotal-synthesis.comsigmaaldrich.com This protection allows for the activation of the carboxylic acid group and subsequent coupling with another amino acid without self-polymerization. ontosight.ai
Synthesis of Primary Amines: It serves as a protected form of ammonia, enabling the synthesis of primary amines. wikipedia.org After N-alkylation, the Cbz group can be removed to yield the desired amine. wikipedia.org
Heterocyclic Chemistry: Benzyl carbazate is employed in the synthesis of various heterocyclic compounds. For instance, it is a precursor in the multicomponent reaction for the construction of 1,2,4-triazole (B32235) rings, which are present in pharmaceutically active molecules like Lesinurad. semanticscholar.org
Agrochemicals: The compound is a key intermediate in the production of certain agrochemicals, such as the insecticide indoxacarb. google.comgoogle.com
Role As a Key Synthetic Intermediate in Complex Molecule Construction
Catalytic Approaches in Benzyl Carbazate Synthesis
Catalytic methods offer pathways to enhance reaction rates, improve selectivity, and reduce production costs. researchgate.net The application of catalysts in the synthesis of benzyl carbazate is an area of ongoing research to develop more sustainable and efficient processes.
Transesterification Catalysis in Benzyl Carbazate Formation
One synthetic route to carbamates involves the transesterification of urea (B33335) with an alcohol. In the case of benzyl carbazate, this would conceptually involve a reaction between a hydrazine derivative and a benzyl carbonate source, though direct catalytic transesterification for benzyl carbazate is less commonly detailed than for benzyl carbamate (B1207046). For the synthesis of the related compound, benzyl carbamate, from urea and benzyl alcohol, composite metal oxides on an alumina (B75360) support have been utilized as effective catalysts. google.com These catalysts, containing active components like iron oxide, titanium oxide, and nickel oxide, facilitate the reaction under reduced pressure at temperatures between 140-180°C. google.com While this specific example is for benzyl carbamate, the principles of using solid-supported catalysts for transesterification-like reactions are relevant for designing potential catalytic routes to benzyl carbazate.
Phase-transfer catalysts, such as graphene oxide immobilized quaternary ammonium (B1175870) salts, have been effectively used in the synthesis of benzyl esters from benzyl halides and carboxylates. google.com This technology is adept at handling two-phase reaction systems (oil-water), which can be analogous to the conditions required for carbazate synthesis. google.com
Optimization of Catalytic Reaction Parameters
The efficiency of a catalytic process is highly dependent on the optimization of various reaction parameters. researchgate.net Key factors that require careful consideration include the choice of catalyst, solvent, temperature, reactant concentrations, and reaction time. researchgate.net For instance, in the synthesis of benzyl carbamate using a composite oxide catalyst, the amount of active components is maintained between 5-15% by weight of the total catalyst. google.com The preparation of the catalyst itself is also optimized, with specific impregnation times (2-10 hours), pH of the impregnation solution (≤5), and calcination temperatures (300-700°C) being crucial for its final activity. google.com
The goal of optimization is to maximize catalyst turnover and efficiency, which can be affected by impurities or co-catalysts. researchgate.net For example, inert gas protection, such as with helium or nitrogen, is employed in some synthetic methods to prevent side reactions with oxygen that could lower the product yield. google.com The interplay of all these parameters is critical for developing a robust and scalable catalytic process. researchgate.net
Table 1: Parameters for Catalytic Synthesis of Related Benzyl Carbamate
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Urea, Benzyl Alcohol | google.com |
| Catalyst | Composite metal oxides (Fe, Ti, Ni oxides) on Alumina support | google.com |
| Catalyst Active Component | 5-15 wt.% | google.com |
| Reaction Temperature | 140-180°C | google.com |
| Pressure | Reduced Pressure | google.com |
| Impregnation pH (Catalyst Prep) | ≤5 | google.com |
| Impregnation Time (Catalyst Prep) | 2-10 hours | google.com |
| Calcination Temperature (Catalyst Prep) | 300-700°C | google.com |
Contemporary Hydrazine-Based Synthetic Routes
The reaction of a hydrazine source with a benzyl-containing electrophile is a direct and widely used method for synthesizing benzyl carbazate.
Optimized Condensation Reactions with Benzyl Chloroformate
A prevalent and efficient method for synthesizing benzyl carbazate involves the condensation reaction between hydrazine hydrate and benzyl chloroformate. google.comgoogle.com This reaction is typically carried out at controlled, often low, temperatures (e.g., -20°C to 30°C) to manage the exothermic nature of the reaction and minimize side products. google.comgoogle.com The dropwise addition of benzyl chloroformate to a solution of hydrazine hydrate is a common procedure to maintain temperature control. google.comgoogle.com The molar ratio of hydrazine hydrate to benzyl chloroformate is a key parameter, with ratios of 1:1 up to 4:1 being reported to influence the reaction's success. google.com
Solvent Effects and Alkali Influence on Reaction Efficiency
The choice of solvent and the presence of an alkali are critical for the efficiency of the condensation reaction. A variety of organic solvents can be used, including tetrahydrofuran (B95107) (THF), dichloromethane, toluene, and n-hexane. google.comgoogle.com The solvent not only facilitates the reaction but also plays a role in the subsequent workup and purification steps. google.com
An alkali is added to the reaction mixture to neutralize the hydrochloric acid formed as a byproduct of the reaction between benzyl chloroformate and hydrazine. google.com This prevents the protonation of the hydrazine starting material, which would render it unreactive. A range of inorganic and organic bases can be employed, such as potassium carbonate, sodium carbonate, and triethylamine. google.comgoogle.com The ratio of hydrazine hydrate to alkali is typically in the range of 1:1 to 1:2. google.com
Strategies for High Yield and Purity Attainment in Benzyl Carbazate Synthesis
Table 2: Reaction Conditions for Hydrazine-Based Synthesis of Benzyl Carbazate
| Parameter | Condition | Yield/Purity | Source |
|---|---|---|---|
| Reactants | Hydrazine Hydrate, Benzyl Chloroformate | - | google.com |
| Alkali | Potassium Carbonate | 95.0% Yield, 96.0% Purity | google.com |
| Solvent | Tetrahydrofuran (THF) | 95.0% Yield, 96.0% Purity | google.com |
| Reaction Temperature | -20°C | 95.0% Yield, 96.0% Purity | google.com |
| Purification | Ammoniacal liquor treatment, Dichloromethane extraction | 90.0% Yield, 99.5% Purity | google.com |
| Reactant Ratio (Hydrazine:Alkali) | 1:1 | - | google.com |
| Reactant Ratio (Hydrazine:Benzyl Chloroformate) | 1:1 | - | google.com |
| Inert Atmosphere | Helium or Nitrogen | Improves yield by avoiding side reactions | google.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry to the synthesis of this compound is primarily focused on creating more sustainable and economically viable production methods. This involves optimizing reaction pathways to improve yields, reduce waste, and utilize less hazardous materials.
Development of Sustainable Synthetic Protocols
Modern advancements in the synthesis of benzyl carbazate have been driven by the need to overcome the limitations of older methods, which were often plagued by low yields, complex purification processes, and harsh reaction conditions. google.comgoogle.com The development of sustainable protocols aims to address these issues by creating simpler, safer, and more efficient processes. google.com
Table 1: Comparison of Synthetic Protocols for Benzyl Carbazate
| Feature | Protocol 1 | Protocol 2 | Green Chemistry Advantage |
|---|---|---|---|
| Primary Reactants | Hydrazine hydrate, Benzyl chloroformate google.com | Hydrazine hydrate, Benzyl chloroformate google.com | Utilizes readily available starting materials. |
| Key Innovation | Single-stage method for direct synthesis. google.com | Controlled low-temperature reaction, ultrasonic purification. google.com | Simplification of process, reduction of side-products, and improved purity. |
| Stated Yield | High yield (Example reports 95% crude yield). google.com | High yield and high purity. google.com | Maximizes conversion of raw materials to product (atom economy). |
| Process Simplicity | Simple operation, few reaction steps. google.com | Solves prior issues of difficult product purification. google.com | Reduces energy consumption and waste from complex workup procedures. |
| Economic Feasibility | Low production cost, suitable for industrial scale-up. google.com | Reduces production cost through improved solvent utilization. google.com | Enhances the economic and environmental viability of the synthesis. |
Evaluation of Environmentally Benign Solvents and Catalysts
The catalysts used in these syntheses are typically basic compounds that act as acid scavengers. These include inorganic bases like potassium carbonate, sodium carbonate, and lithium carbonate, as well as organic bases such as triethylamine. google.comgoogle.com The use of these common bases is advantageous as they are readily available and effective. The greenness of these catalysts lies in their ability to drive the reaction to completion efficiently, thus maximizing yield and reducing the potential for by-product formation. The reaction is carried out under the protection of an inert gas like nitrogen or helium to prevent side reactions caused by oxygen, which further improves the product yield. google.com
The following table summarizes the solvents and catalysts commonly used in benzyl carbazate synthesis.
Table 2: Solvents and Catalysts in Benzyl Carbazate Synthesis
| Category | Compound | Role in Synthesis | Environmental Consideration | Source |
|---|---|---|---|---|
| Solvents | Toluene, Tetrahydrofuran (THF), Dichloromethane, n-Hexane, Petroleum ether, Ethyl acetate, Acetonitrile | Reaction medium | Many are conventional organic solvents; protocols emphasize that they are easy to recycle to improve utilization and reduce cost. | google.comgoogle.com |
| Catalysts / Bases | Potassium carbonate, Sodium carbonate, Lithium carbonate, Triethylamine, Potassium hydroxide (B78521), Sodium hydroxide | Acid scavenger, reaction promoter | Common bases that improve reaction efficiency and yield. Their use minimizes waste by preventing side reactions. | google.comgoogle.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Benzyl carbazate |
| This compound |
| Benzyl chloroformate |
| Hydrazine hydrate |
| Toluene |
| Tetrahydrofuran (THF) |
| Dichloromethane |
| n-Hexane |
| Petroleum ether |
| Ethyl acetate |
| Acetonitrile |
| Potassium carbonate |
| Sodium carbonate |
| Lithium carbonate |
| Triethylamine |
| Potassium hydroxide |
| Sodium hydroxide |
| N,N-Diethylisopropylamine |
| Ammoniacal liquor |
| Oxygen |
| Nitrogen |
Chemical Reactivity and Mechanistic Investigations of Benzyl Carbazate Hydrochloride
Reaction Mechanisms in Derivatization
The formation of Schiff bases, also known as hydrazones, from benzyl (B1604629) carbazate (B1233558) involves the condensation reaction between the terminal primary amine group of the carbazate and a carbonyl compound, such as an aldehyde or a ketone. This reaction is a cornerstone in the derivatization of benzyl carbazate, leading to a wide array of compounds with significant applications in coordination chemistry and pharmaceutical sciences. The mechanism of this acid-catalyzed reaction can be delineated into two principal stages: nucleophilic addition and dehydration. libretexts.org
The initial step is the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of benzyl carbazate on the electrophilic carbonyl carbon of the aldehyde or ketone. jmchemsci.comyoutube.com This results in the formation of a tetrahedral intermediate known as a carbinolamine. jmchemsci.com The reaction is typically carried out under conditions where the pH is carefully controlled, often near a pH of 5, to ensure that the amine is sufficiently nucleophilic while also allowing for the subsequent acid-catalyzed dehydration. libretexts.org
The second stage of the mechanism is the elimination of a water molecule from the carbinolamine intermediate. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon atom, expelling the water molecule and leading to the formation of the C=N double bond characteristic of a Schiff base. youtube.com The final step involves deprotonation to yield the neutral Schiff base and regenerate the acid catalyst. youtube.com
Figure 1: General Mechanism of Schiff Base Formation [R-C(=O)-R'] + [H2N-NH-C(=O)-O-CH2-Ph] <=> [R-C(OH)(NH-NH-C(=O)-O-CH2-Ph)-R'] <=> [R-C(=N-NH-C(=O)-O-CH2-Ph)-R'] + H2O
Stereoselective Transformations Initiated by Benzyl Carbazate Hydrochloride
The benzyl carbazate moiety, formally derived from this compound, serves as a valuable precursor to chiral hydrazones that can direct the stereochemical course of a variety of chemical transformations. The N-benzyloxycarbonyl (Cbz) group plays a crucial role in these reactions, influencing the conformation of intermediates and transition states, thereby enabling high levels of asymmetric induction. This section explores the application of benzyl carbazate-derived scaffolds in stereoselective reactions, focusing on asymmetric induction in carbazate-mediated processes and the control of stereochemistry during the formation of hydrazones themselves.
Asymmetric Induction in Carbazate-Mediated Reactions
Hydrazones derived from benzyl carbazate and its analogs have been effectively utilized as chiral auxiliaries or precursors to chiral reactants in a range of asymmetric transformations. The benzyloxycarbonyl group can exert significant stereocontrol, leading to the preferential formation of one stereoisomer over others.
One notable area of investigation is the diastereoselective radical addition to chiral N-acylhydrazones. acs.orgnih.gov In these systems, the chiral auxiliary, which can be derived from a chiral ketone or aldehyde condensed with a carbazate, directs the approach of an incoming radical. The stereochemical outcome is often dictated by the conformational preferences of the hydrazone and any chelating interactions with Lewis acids. For instance, in manganese-mediated radical additions to N-acylhydrazones, the presence of a Lewis acid like InCl₃ can enforce a bidentate coordination to the N-acylhydrazone, creating a more rigid structure that enhances facial selectivity. acs.orgnih.gov
Another significant application is the catalytic enantioselective hydrogenation of N-alkoxycarbonyl hydrazones, including N-benzyloxycarbonyl (Cbz) derivatives. figshare.comnih.gov This method provides a practical route to chiral hydrazines, which are valuable building blocks in medicinal chemistry and catalysis. The choice of chiral catalyst, typically a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., Josiphos or Taniaphos), is critical for achieving high enantioselectivity. figshare.comnih.gov The Cbz group is well-tolerated in these reactions and allows for subsequent deprotection under standard conditions.
The table below summarizes selected research findings on asymmetric induction in reactions mediated by benzyl carbazate derivatives.
| Reaction Type | Substrate | Reagents/Catalyst | Diastereomeric/Enantiomeric Excess | Ref. |
| Radical Addition | β-Benzyloxy N-acylhydrazone | i-PrI, Mn₂(CO)₁₀, InCl₃ | >95:5 dr | acs.orgnih.gov |
| Hydrogenation | N-Cbz-hydrazone | H₂, Rh-Josiphos | up to 99% ee | figshare.comnih.gov |
| Peptide Coupling | N-Cbz-glycyl-Xaa-OH | DCC, HOBt, H-Val-OBn | up to 53% de | nih.gov |
Advanced Applications of Benzyl Carbazate Hydrochloride in Complex Organic Synthesis
Application in Peptide and Peptidomimetic Synthesis
In the intricate domain of peptide synthesis, controlling the reactivity of amino and carboxyl groups is paramount. Benzyl (B1604629) carbazate (B1233558) hydrochloride provides a stable and reliable source for the Cbz group, a cornerstone in the strategic protection of amines.
Solid-Phase Peptide Synthesis (SPPS) Using Benzyl Carbazate Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acid chains on a solid resin support. hongtide.compeptide.com A key strategy in SPPS is the use of protecting groups to prevent unwanted side reactions at the N-terminus of the amino acids. The benzyloxycarbonyl (Cbz) group, derived from benzyl carbazate, is a robust N-protecting group frequently employed in these syntheses. hongtide.comtotal-synthesis.com
The Cbz group is typically introduced by reacting the amino group of an amino acid with benzyl chloroformate. total-synthesis.com Benzyl carbazate serves as a stable precursor to this functionality. In the context of SPPS, the Cbz group offers orthogonality with other protecting groups. For instance, in the Boc/Bzl protection strategy, the N-terminal Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the Cbz group, often used for side-chain protection, requires stronger conditions like catalytic hydrogenation for cleavage. peptide.comtotal-synthesis.com This differential stability allows for selective deprotection and controlled elongation of the peptide chain.
Key Features of Cbz Group in SPPS:
| Feature | Description |
| Stability | Stable to mildly acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc. |
| Introduction | Typically introduced using benzyl chloroformate. |
| Cleavage | Commonly removed by catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond. total-synthesis.com |
| Orthogonality | Compatible with both Boc and Fmoc strategies, providing flexibility in synthetic design. total-synthesis.comorganic-chemistry.org |
Synthesis of Aza-Amino Acids and Azapeptides Precursors
Azapeptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.com This modification can impart unique conformational properties and enhanced resistance to enzymatic degradation. The synthesis of azapeptides relies on the chemistry of hydrazine (B178648) derivatives, with carbazates serving as key protected precursors. mdpi.comnih.gov
Benzyl carbazate hydrochloride is a valuable starting material for the synthesis of aza-amino acid precursors. The core of an aza-amino acid is a semicarbazide, which is formed by coupling a hydrazine derivative to an activated carbonyl source. N-alkylated carbazates can be transformed into activated species, such as Fmoc-aza-amino acid chlorides, by treatment with reagents like phosgene or its safer alternatives (e.g., bis-(trichloromethyl)carbonate). mdpi.com These activated precursors are then coupled to the peptide chain on the solid support.
Alternatively, a "submonomer" approach can be employed where the side chain of the aza-amino acid is introduced after the hydrazine derivative is incorporated into the peptide sequence, which can circumvent issues related to the low reactivity of some Nα-alkylated hydrazine derivatives. mdpi.com
Incorporation of Conformationally Restricted Moieties
Introducing conformational constraints into peptides is a powerful strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. nih.govnih.gov This is often achieved by creating cyclic structures or incorporating rigid building blocks. Benzyl carbazate derivatives can be instrumental in the synthesis of such constrained systems.
For example, in the synthesis of cyclic dipeptides, which can act as conformational constraints, benzyl chloroformate (derived from benzyl carbazate precursors) is used to protect nitrogen atoms within the cyclic structure. nih.gov The synthesis of these constrained building blocks often involves multiple steps where the robust nature of the Cbz group is advantageous. It remains intact during various transformations and can be removed at a later stage without affecting other sensitive parts of the molecule. The incorporation of these pre-formed, conformationally restricted units into a peptide chain allows for precise control over the final three-dimensional structure of the peptidomimetic.
Utility in the Synthesis of Heterocyclic Compounds
The hydrazine functionality within this compound makes it a useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Formation of Triazole-Based Scaffolds
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are considered important pharmacophores due to their wide range of biological activities. mdpi.com The synthesis of 1,2,3-triazole rings can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
While direct synthesis from this compound is less common, its derivatives play a role. For instance, benzyl azide, a key component in many triazole syntheses, can be prepared from benzyl bromide, which is structurally related to the benzyl portion of benzyl carbazate. More directly, the carbohydrazide derivative of a triazole can be synthesized, which then serves as a versatile intermediate for further functionalization. For example, 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide can be formed and subsequently condensed with various aldehydes to produce a library of N-substituted hydrazone derivatives.
Synthesis of Pyrazolidine Derivatives
Pyrazolidines are five-membered saturated heterocyclic rings containing two adjacent nitrogen atoms. The 3-pyrazolidinone core is a cyclic hydrazide of 3-hydrazinopropanoic acid and is a scaffold of interest in medicinal chemistry. arkat-usa.org The synthesis of 3-pyrazolidinones often involves the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine. arkat-usa.org
This compound, after appropriate transformation to expose the hydrazine moiety, can serve as the hydrazine source in such cyclization reactions. For instance, the reaction of an appropriate methylene (B1212753) aroyl propionic acid with a hydrazine derivative can yield pyrazolidin-3-one structures. Furthermore, the nitrogen atoms of the pyrazolidinone ring can be further functionalized, for example, through N-alkylation, to create a diverse range of derivatives. arkat-usa.org The use of a benzyl-protected hydrazine allows for selective functionalization and subsequent deprotection at the desired stage of the synthesis.
Construction of Functionalized Tetrahydropyridazines
The tetrahydropyridazine framework is a significant heterocyclic motif found in numerous biologically active molecules and natural products. This compound serves as a crucial starting material in the synthesis of these structures. The general strategy involves the reaction of benzyl carbazate with suitable carbonyl compounds to form N-(benzyloxycarbonyl)hydrazones. These hydrazones are versatile intermediates that can undergo various cyclization reactions to yield functionalized tetrahydropyridazines.
One common approach is the [4+2] cycloaddition reaction where the N-(benzyloxycarbonyl)hydrazone acts as a four-atom component reacting with a two-atom dienophile. This method allows for the diastereoselective and enantioselective construction of the tetrahydropyridazine ring system, depending on the catalysts and reaction conditions employed. The benzyloxycarbonyl (Cbz) group, derived from the benzyl carbazate, not only activates the hydrazone for the cycloaddition but also serves as a protecting group for the nitrogen atom, which can be selectively removed in a later synthetic step.
| Reagent 1 | Reagent 2 | Product | Reaction Type |
| Benzyl Carbazate | Aldehyde/Ketone | N-(benzyloxycarbonyl)hydrazone | Condensation |
| N-(benzyloxycarbonyl)hydrazone | Alkene/Alkyne | Functionalized Tetrahydropyridazine | [4+2] Cycloaddition |
The utility of this method lies in its ability to introduce a variety of substituents onto the tetrahydropyridazine core, enabling the synthesis of diverse compound libraries for biological screening. The N-N bond inherent in the carbazate starting material is directly incorporated into the final heterocyclic product.
Diverse Synthetic Applications
Benzyl carbazate is a vital organic intermediate with broad applications in the synthesis of molecules for the pharmaceutical and agrochemical industries. google.com Its structure incorporates a protected hydrazine moiety, making it an ideal precursor for compounds that require a nitrogen-nitrogen bond. It is notably used in the preparation of plant protective agents and transaminase inhibitors. google.com
In medicinal chemistry, the carbazate structure is a key building block for more complex molecules. For instance, it is used in peptide synthesis, where the benzyloxycarbonyl (Cbz) group acts as a standard amine protecting group. The hydrazine portion can be incorporated as a unique element within a peptide backbone or as a starting point for synthesizing non-natural amino acids.
| Application Area | Example Bioactive Molecule Class | Role of Benzyl Carbazate |
| Agrochemical | Plant Protective Agents | Key structural precursor |
| Pharmaceutical | Transaminase Inhibitors | Core building block |
| Peptide Chemistry | Modified Peptides | Source of protected hydrazine |
The synthesis of these bioactive molecules often involves the initial reaction of this compound with electrophiles to functionalize the terminal nitrogen, followed by further transformations. The stability of the Cbz group under various reaction conditions, coupled with its straightforward removal via hydrogenation, makes benzyl carbazate a versatile and widely used intermediate.
Benzyl carbazate and its derivatives are instrumental in the synthesis of amides and other carbamates. The transformation of a carbazate into an amide is a valuable synthetic route. A notable method involves the conversion of benzyl carbamates to amides in a single step, which can be more advantageous than traditional methods that start from acid chlorides and amines, particularly when dealing with amines that have poor solubility in organic solvents. chemrxiv.org
Furthermore, benzyl carbazate facilitates a process known as transcarbamation. This reaction involves the interchange of the alkoxy group of the carbamate (B1207046). For example, benzyl carbamate can be converted into various alkyl carbamates. chemrxiv.org This transformation is significant as it broadens the scope of functional group interconversions, allowing for the synthesis of a diverse array of carbamate-containing molecules under mild conditions. chemrxiv.orgorganic-chemistry.org A convenient and efficient method for transcarbamation utilizes potassium carbonate, an inexpensive reagent, to convert benzyl carbamate in the presence of various primary alcohols into the corresponding alkyl carbamates in good yields. chemrxiv.org
| Starting Material | Reagent | Product | Transformation |
| Benzyl Carbamate | Primary Alcohol / K2CO3 | Alkyl Carbamate | Transcarbamation |
| Benzyl Carbamate | Amine / Isopropyl Alcohol | Amide | Amidation |
This methodology underscores the utility of benzyl carbazate not just as a source of a protected hydrazine, but also as a versatile platform for the synthesis of fundamental organic functional groups like amides and other carbamates.
Computational and Theoretical Studies on Benzyl Carbazate Hydrochloride and Its Derivatives
Quantum Chemical Investigations (DFT, TD-DFT)
Quantum chemical methods are powerful tools for exploring the electronic structure and properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these computational techniques, offering a balance between accuracy and computational cost. Studies on benzyl (B1604629) carbazate (B1233558) derivatives, such as Schiff bases and dithiocarbazates, frequently utilize DFT methods like B3LYP with various basis sets (e.g., 6-31G+(d,p), 6-311G(d,p)) to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net Conversely, a large energy gap implies high stability and low reactivity. nih.gov For instance, in a study on a Schiff base derivative of S-benzyldithiocarbazate, the narrow frontier orbital gap was interpreted as an indication of eventual charge transfer interaction occurring within the molecule, highlighting its high chemical reactivity. nih.govresearchgate.net Theoretical calculations on various derivatives provide specific energy values for these orbitals, allowing for a quantitative comparison of their reactivity. nih.gov
| Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |
|---|---|---|---|---|---|
| S-benzyl-β-N-[3-(4-hydroxy-3-methoxy-phenylallylidene)]dithiocarbazate | DFT/B3LYP/6-311++G(d,p) | -5.89 | -1.98 | 3.91 | High Reactivity |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -7.28 | -4.92 | 2.36 | Very High Reactivity |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other species. nih.gov
The MEP surface is color-coded to represent different potential values. Typically:
Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms. nih.govresearchgate.net
Green areas represent regions of neutral or near-zero potential.
In studies of benzyl carbazate derivatives, MEP maps consistently show negative potential sites around the electronegative nitrogen and oxygen (or sulfur in dithiocarbazates) atoms, while positive potentials are located on the hydrogen atoms. nih.govnih.gov This mapping helps to rationalize the sites of hydrogen bonding and other intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The distribution and symmetry of these orbitals are crucial for predicting the feasibility and outcome of chemical reactions.
In benzyl carbazate derivatives, the HOMO is often localized over the dithiocarbazate or carbazate moiety and parts of the aromatic rings, while the LUMO is typically distributed over the benzyl group and the C=N bond in Schiff base derivatives. This distribution indicates that an electronic transition (excitation) involves a charge transfer from the carbazate/dithiocarbazate part of the molecule to the benzylidene portion. researchgate.net This intramolecular charge transfer is a key feature of their electronic behavior. nih.gov
Computational studies provide several descriptors derived from DFT calculations that predict the reactivity and stability of molecules. The HOMO-LUMO energy gap is a primary indicator, where a larger gap signifies greater kinetic stability and lower reactivity. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govsfasu.edu By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of electronic transitions. nih.govsfasu.edu
For derivatives of benzyl carbazate, TD-DFT calculations have been successfully used to interpret experimental UV-Vis spectra. nih.govnih.gov The calculations can assign specific absorption bands to electronic transitions, such as π → π* transitions originating from the aromatic rings and n → π* transitions associated with imine or carbonyl groups. nih.gov These theoretical spectra often show good agreement with experimental data, validating the computational approach. nih.govresearchgate.net For example, in a study of a hydrazinecarbodithioate derivative, TD-DFT calculations at the B3LYP/6-31G+(d,p) level helped assign the observed absorption bands at 212 nm, 278 nm, and 321 nm to specific π-π∗ and n-π∗ transitions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and flexibility of a molecule is crucial for determining its properties and biological activity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
Energy minimization is a fundamental computational process that identifies the most stable conformation (the global minimum on the potential energy surface) of a molecule. For benzyl carbazate, this process helps determine the preferred spatial arrangement of the benzyl group relative to the carbazate moiety. Studies on related structures, such as 5-benzylimidazolidin-4-one derivatives, have shown that the benzyl group can adopt various staggered and even eclipsed conformations, with small energy differences between them, suggesting that the group may rotate freely at ambient temperatures. ethz.ch
Prediction of Stable Conformers and Energy Landscapes
The three-dimensional structure of a molecule is crucial to its function and reactivity. Computational methods are employed to predict the most stable conformations (conformers) by mapping the molecule's energy landscape. A key technique used for this purpose is Density Functional Theory (DFT), which can accurately calculate the electronic structure and energy of a molecule. researchgate.netresearchgate.net
For derivatives of benzyl carbazate, such as Schiff bases, DFT calculations have been used to determine the lowest energy structures. researchgate.net These calculations can, for example, identify the most stable isomer, such as the Z configuration at a C=N double bond, and compare its energy to less stable counterparts. researchgate.net Theoretical calculations performed at the DFT/B3LYP/6-311G (d, p) level of theory have shown good agreement with experimental data obtained from X-ray crystallography for related compounds. researchgate.net By systematically rotating the rotatable bonds within the molecule and calculating the energy at each step, a potential energy surface is generated. The minima on this surface correspond to stable conformers, with the lowest point representing the global minimum energy conformation. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different shapes it can adopt.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While studies on benzyl carbazate hydrochloride itself are limited, extensive docking studies have been performed on its derivatives to evaluate their potential as therapeutic agents. researchgate.net
Computational Assessment of Binding Affinities for Derived Compounds
Molecular docking simulations calculate a scoring function, often expressed as a binding energy or affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger and more stable interaction.
Derivatives of benzyl carbazate have been assessed against a variety of biological targets. For example, Schiff bases derived from benzyl carbazate have been docked against the anti-apoptotic protein Mcl-1, yielding binding free energies indicating moderate binding efficiency. researchgate.net Other studies have evaluated the inhibitory potential of derivatives against human butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. researchgate.netresearchgate.net Furthermore, dithiocarbazate derivatives have been computationally screened against protein targets for tuberculosis, showing strong binding affinities that suggest potential therapeutic value. nih.gov The binding interactions of metal complexes of benzyl carbazate derivatives with macromolecules like Human Serum Albumin (HSA) and DNA have also been investigated using these methods. nih.govresearchgate.net
| Derived Compound Type | Biological Target | Calculated Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Schiff Base of Benzyl Carbazate | Mcl-1 Protein | -6.26 | researchgate.net |
| Schiff Base of Benzyl Carbazate | Mcl-1 Protein | -3.11 | researchgate.net |
| S-benzyl dithiocarbazate (SBDTC) Schiff Base | Tuberculosis-related Protein (PDB ID: 3RUX) | -7.5 | nih.gov |
Elucidation of Interaction Mechanisms at the Molecular Level
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of how a ligand interacts with the amino acid residues in a receptor's binding site. This allows for the elucidation of the specific molecular forces that hold the complex together.
Docking studies of benzyl carbazate derivatives reveal that their binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, the docking of an S-benzyl dithiocarbazate Schiff base into its target protein showed two hydrogen bonds with the amino acid residues Arginine 69 (Arg69) and Asparagine 130 (Asn130). nih.gov The same study also identified numerous hydrophobic interactions with other residues, including Arg72, Ala75, and Trp74. nih.gov In studies of butyrylcholinesterase inhibitors, π-π stacking interactions between the aromatic rings of the ligand and the side chain of Tryptophan 82 (Trp82) in the active site are often observed. researchgate.net These detailed interaction maps are critical for understanding the basis of a compound's biological activity and for guiding future modifications to improve potency and selectivity.
Advanced Spectroscopic and Structural Characterization Techniques for Benzyl Carbazate Hydrochloride Derivatives
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insight into the molecule's stereochemistry and conformation. Furthermore, it reveals how individual molecules assemble into a crystal lattice, a study crucial for understanding the supramolecular chemistry of benzyl (B1604629) carbazate (B1233558) derivatives.
Single-crystal X-ray diffraction (SCXRD) has been successfully employed to resolve the structures of various benzyl carbazate derivatives, particularly Schiff bases formed through condensation reactions. researchgate.net These analyses provide definitive proof of their chemical identity and detailed geometric parameters.
For instance, two Schiff bases, Benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and Benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate, were synthesized and their structures confirmed by SCXRD. iucr.orgresearchgate.net Both compounds were found to crystallize in the monoclinic system. iucr.orgresearchgate.net Similarly, a dithiocarbazate derivative, Benzyl N-[(Z)-(1-methyl-2-sulfanylpropylidene)amino]carbamodithioate, was also characterized, crystallizing in a monoclinic system with the space group P2₁/c. nih.gov These studies confirm the molecular connectivity and provide a solid foundation for understanding their structural properties. researchgate.net
Below is a table summarizing the crystallographic data for selected benzyl carbazate derivatives.
| Compound Name | Crystal System | Space Group | Reference |
|---|---|---|---|
| Benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate | Monoclinic | Pn | iucr.orgresearchgate.net |
| Benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate | Monoclinic | P2₁/c | iucr.orgresearchgate.net |
| Benzyl 2-(cyclopentylidene)hydrazinecarboxylate | Monoclinic | P2₁/c | researchgate.net |
| Benzyl N-[(Z)-(1-methyl-2-sulfanylpropylidene)amino]carbamodithioate | Monoclinic | P2₁/c | nih.gov |
The stability and architecture of the crystal lattice are dictated by a network of intermolecular interactions. researchgate.net In benzyl carbazate derivatives, hydrogen bonding is a dominant force. Studies on Schiff base derivatives reveal strong intramolecular O—H⋯N hydrogen bonds, which create stable six-membered ring motifs (S(6)). iucr.orgresearchgate.net The crystal packing is further stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which link adjacent molecules into well-defined patterns like layers and ribbons. iucr.orgresearchgate.net
Benzyl carbazate and its derivatives, particularly Schiff bases, are effective ligands for coordinating with metal ions, forming stable complexes. nih.gov X-ray diffraction is critical for determining the resulting coordination geometry around the central metal atom. wikipedia.orglibretexts.org
Studies on complexes formed between Schiff bases of benzyl carbazate and cobalt(II) or nickel(II) have shown that the metal centers are typically six-coordinate, adopting a distorted octahedral geometry. nih.gov In these complexes, the Schiff base ligands bind to the metal center through the azomethine nitrogen and the carbonyl oxygen atoms in a mutually trans configuration. nih.gov Further studies on related complexes with Mn(II), Co(II), and Ni(II) also confirm the prevalence of six-coordinate octahedral geometries. researchgate.net The coordination sphere is completed by other ligands, such as isothiocyanate anions, which coordinate as terminal ligands. nih.gov This octahedral arrangement is one of the most common coordination geometries for transition metal complexes. wikipedia.orgyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.
Both ¹H and ¹³C NMR are routinely used to characterize newly synthesized benzyl carbazate derivatives. researchgate.net The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei. youtube.com
In a typical ¹H NMR spectrum of a benzyl carbazate derivative, the methylene (B1212753) protons (-CH₂-) of the benzyl group usually appear as a singlet around δ 4.45-5.35 ppm. rsc.orgmdpi.com The aromatic protons of the phenyl ring produce signals in the region of δ 7.0-8.1 ppm. rsc.orgmdpi.com In the ¹³C NMR spectrum, the methylene carbon is observed around δ 35-67 ppm, while the aromatic carbons resonate between δ 127-136 ppm. rsc.orgmdpi.com The carbonyl carbon of the carbazate group is typically found further downfield. libretexts.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals, especially in complex structures. scielo.brresearchgate.net
The following table presents representative NMR data for a benzyl carbazate derivative.
| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | ¹H | Methylene (-CH₂-) | 4.45 | mdpi.com |
| Amino (-NH₂) | 6.21 | |||
| ¹³C | Methylene (-CH₂-) | 35.09 | ||
| Aromatic/Heterocyclic Carbons | 102.35 - 152.85 |
NMR spectroscopy is particularly valuable for studying dynamic processes and identifying the presence of different conformers or geometric isomers in solution. researchgate.net For molecules with restricted bond rotation, such as certain amide derivatives, separate signals can be observed for each conformer, allowing for their identification and quantification.
For example, the ¹H and ¹³C NMR spectra of N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br The existence of two distinct isomers was inferred from the duplication of signals in the spectra, with the relative integration of these signals providing the ratio of the conformers. scielo.br This phenomenon, where molecular processes fall within the timescale of the NMR experiment, makes the technique uniquely suited for studying conformational equilibria in solution. scielo.br Thus, NMR serves not only to confirm the static structure but also to provide crucial insights into the stereochemical and conformational behavior of benzyl carbazate derivatives in the liquid state. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable technique for the qualitative analysis of molecular structures by identifying the functional groups present. The absorption of infrared radiation by a molecule excites vibrations of its covalent bonds. Specific bonds and functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For benzyl carbazate hydrochloride and its derivatives, FT-IR spectroscopy allows for the confirmation of key structural motifs, including the carbazate moiety, the benzyl group, and the effects of hydrochloride salt formation.
The FT-IR spectrum of a benzyl carbazate derivative is characterized by several distinct absorption bands corresponding to specific vibrational modes. The presence of the N-H bonds in the hydrazine (B178648) group typically results in stretching vibrations in the region of 3300–3500 cm⁻¹. pressbooks.pub In the case of the hydrochloride salt, protonation of the terminal amine can lead to a broadening of these N-H stretching bands.
The carbonyl (C=O) group of the carbamate (B1207046) ester is one of the most prominent features in the IR spectrum, exhibiting a strong absorption band. The position of this band for saturated esters is typically around 1735 cm⁻¹, but conjugation or the electronic environment can shift this frequency. pressbooks.publibretexts.org For various carbamate derivatives, this C=O stretching vibration has been observed in the range of 1694 to 1733 cm⁻¹. rsc.org
The benzyl group contributes its own set of characteristic absorptions. Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). vscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-O single bond stretching of the ester group also gives rise to a strong band, typically found in the 1000-1300 cm⁻¹ range. rsc.org
Table 1: Characteristic FT-IR Absorption Bands for Benzyl Carbazate Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Hydrazine) | Stretching | 3300–3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000–3100 vscht.cz | Weak-Medium |
| C-H (Aliphatic - CH₂) | Stretching | ~2900–2965 pressbooks.pubtheaic.org | Medium |
| C=O (Carbamate Ester) | Stretching | 1690–1740 rsc.org | Strong |
| N-H (Amine/Amide) | Bending | ~1610–1620 rsc.org | Medium |
| C=C (Aromatic) | Ring Stretching | 1400–1600 vscht.cz | Medium-Weak |
| C-N | Stretching | ~1300–1380 rsc.org | Medium |
| C-O (Ester) | Stretching | 1050–1250 rsc.orgvscht.cz | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns. The molecular weight of benzyl carbazate is 166.18 g/mol . sigmaaldrich.comsigmaaldrich.com In techniques like electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺, which for benzyl carbazate would have an m/z of approximately 167.18.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure. For benzyl carbazate, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
A primary and highly characteristic fragmentation pathway for benzyl-containing compounds involves the cleavage of the benzylic C-O bond. This heterolytic cleavage results in the formation of the highly stable benzyl cation or its rearranged isomer, the tropylium (B1234903) ion ([C₇H₇]⁺). whitman.edu This fragment is consistently observed as a prominent peak, often the base peak, at an m/z of 91. whitman.edu
Other significant fragmentation pathways can be predicted based on the carbazate structure. Cleavage can occur on either side of the carbonyl group, a common pattern for esters. libretexts.orgchemguide.co.uk This can lead to the loss of the benzyloxy group or other parts of the molecule. Alpha-cleavage adjacent to the nitrogen atoms is also a possible fragmentation route, characteristic of amine-containing compounds. whitman.edulibretexts.org The analysis of these distinct fragments allows for the unambiguous confirmation of the benzyl carbazate structure.
Table 2: Predicted Mass Spectrometry Fragments for Benzyl Carbazate
| m/z (Mass/Charge) | Proposed Fragment Ion | Structure | Notes |
|---|---|---|---|
| 167 | [M+H]⁺ | C₆H₅CH₂OC(O)NHNH₃⁺ | Protonated molecular ion. |
| 108 | [C₆H₅CH₂OH]⁺• | C₆H₅CH₂OH | Fragment corresponding to benzyl alcohol. |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion, a highly stable fragment characteristic of benzyl groups. whitman.edu Often the base peak. |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |
| 59 | [OC(O)NHNH₂]⁺ | H₂NNHCO₂⁺ | Fragment from cleavage of the benzyl-oxygen bond. |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Benzyl (B1604629) Carbazate (B1233558) Hydrochloride Transformations
The transformation of benzyl carbazate and its derivatives is an active area of research, with a significant focus on the development of novel catalytic systems to enhance efficiency and selectivity. Transition metal catalysis, in particular, offers a powerful toolkit for activating and functionalizing the carbazate moiety.
Recent advancements have highlighted the utility of various transition metals in catalyzing reactions involving carbamate (B1207046) and carbazate structures. For instance, palladium and copper catalysts have been effectively employed in the decarboxylation of cyclic carbamates to generate zwitterionic intermediates, which can then participate in a variety of cyclization reactions to form structurally diverse N-heterocycles. nih.gov Iridium, in combination with a Brønsted acid, has also been shown to be an effective co-catalytic system for the preparation of quinolinones through formal [4 + 2] cycloadditions. nih.gov
The exploration of these and other transition metal catalysts, such as rhodium, for transformations involving benzyl carbazate hydrochloride is a promising avenue for future research. acs.org The development of catalytic systems that can achieve high yields and enantioselectivity in reactions such as N-alkylation, arylation, and cyclization would significantly expand the synthetic utility of this important reagent. Furthermore, research into more sustainable and earth-abundant metal catalysts is an ongoing trend that could lead to more environmentally friendly synthetic methods.
Key areas for future exploration in catalytic systems for this compound transformations include:
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving benzyl carbazate, leading to the synthesis of enantiomerically pure compounds.
Photoredox Catalysis: Utilizing visible light to drive novel transformations of benzyl carbazate, offering mild and selective reaction conditions.
Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst.
Biocatalysis: Employing enzymes to catalyze reactions of benzyl carbazate with high specificity and under environmentally benign conditions.
A comparative look at different catalytic approaches is presented in the table below.
| Catalytic Approach | Potential Catalyst | Potential Transformation of Benzyl Carbazate | Anticipated Advantages |
| Transition Metal Catalysis | Palladium, Copper, Iridium, Rhodium | Cross-coupling, Cycloaddition, Decarboxylative functionalization | High reactivity and selectivity, well-established field. nih.govacs.org |
| Organocatalysis | Chiral Brønsted acids/bases | Enantioselective functionalization | Metal-free, often milder reaction conditions. nih.gov |
| Photoredox Catalysis | Ruthenium or Iridium complexes | Radical-mediated additions and cyclizations | Mild conditions, unique reactivity pathways |
| Biocatalysis | Hydrolases, Transferases | Enantioselective hydrolysis or acylation | High selectivity, environmentally friendly |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the rapid prediction and optimization of chemical reactions. eurekalert.orgchemcopilot.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models, thereby accelerating the discovery of new synthetic routes and optimizing reaction conditions. nih.govbeilstein-journals.org
For transformations involving this compound, AI and ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including product structures, yields, and selectivity. nih.govresearchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. eurekalert.org Machine learning models can also be used to suggest optimal reaction conditions, such as the best catalyst, solvent, temperature, and reaction time, to achieve a desired outcome. nih.gov
The application of these technologies can be particularly beneficial in several areas:
Predicting Reaction Outcomes: Neural networks and other machine learning models can be trained to predict the major product of a reaction given the reactants and reagents. nih.govresearchgate.net This is especially useful when multiple reaction pathways are possible.
Optimizing Reaction Conditions: AI algorithms can explore a vast parameter space to identify the optimal conditions for a specific transformation of this compound, leading to higher yields and purities. beilstein-journals.org
Discovering Novel Reactions: By analyzing large reaction databases, machine learning models may identify novel and previously unconsidered reaction pathways for this compound. chemcopilot.com
Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic routes to complex target molecules that incorporate this compound as a key building block. nih.gov
The synergy between computational prediction and experimental validation is a powerful paradigm for modern chemical research. eurekalert.org
Design of Advanced Carbazate-Based Materials with Tailored Properties
The unique structural and electronic properties of the carbazate functional group make it an attractive component for the design of advanced materials with tailored properties. This compound can serve as a versatile monomer or precursor for the synthesis of a wide range of functional polymers and materials.
One promising area of research is the development of novel polymers derived from carbazate-containing monomers. For example, polycarbazole and its derivatives have been extensively studied for their conductive properties and applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The incorporation of the carbazate moiety into polymer backbones or as pendant groups could lead to materials with unique optical, electronic, and thermal properties. The synthesis of such polymers can be achieved through various polymerization techniques, including chemical and electrochemical polymerization. mdpi.com
Furthermore, the reactivity of the carbazate group allows for the post-polymerization modification of materials, enabling the introduction of specific functionalities. For instance, the condensation reaction of the terminal amine group of a carbazate with aldehydes or ketones can be used to graft other molecules onto a polymer chain, thereby tailoring its surface properties or introducing specific recognition sites. researchgate.net
Potential applications for advanced carbazate-based materials include:
Conductive Polymers: For use in flexible electronics, sensors, and energy storage devices.
Functional Hydrogels: With applications in drug delivery, tissue engineering, and environmental remediation. mdpi.com
Flame Retardants: The nitrogen-containing carbazate moiety can impart flame-retardant properties to materials. mdpi.com
Metal-Chelating Agents: The ability of the carbazate group to coordinate with metal ions can be exploited in the design of materials for heavy metal removal or catalysis. mdpi.com
Bio-based Polymers: The use of bio-phenolic compounds in conjunction with carbazate-containing monomers can lead to the development of sustainable and renewable materials. nih.gov
The table below summarizes potential polymer types and their synthetic approaches.
| Polymer Type | Synthetic Approach | Potential Properties | Potential Applications |
| Polycarbazoles | Chemical or Electrochemical Polymerization of carbazole (B46965) monomers | Electrical conductivity, Photoluminescence | OLEDs, Organic photovoltaics, Sensors mdpi.com |
| Polybenzoxazines | Ring-opening polymerization of benzoxazine (B1645224) monomers | High thermal stability, Low water absorption | Aerospace composites, Electronic packaging nih.gov |
| Functional Polyacrylates | Free radical polymerization of acrylate (B77674) monomers with carbazate side chains | Tunable functionality, Biocompatibility | Drug delivery, Biomaterials |
| Polysaccharide Carbazates | Modification of natural polysaccharides with carbazate groups | Nucleophilicity, Biocompatibility | Bio-conjugation, Drug delivery nih.gov |
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new reactions and materials based on this compound, the development of high-throughput synthesis and screening methodologies is crucial. These approaches enable the rapid and parallel execution of a large number of experiments, significantly increasing the efficiency of the research and development process. sigmaaldrich.comyoutube.com
High-throughput synthesis involves the use of automated robotic systems to perform reactions in miniaturized formats, such as microtiter plates. researchgate.netrsc.org This allows for the rapid exploration of a wide range of reaction parameters, including different catalysts, solvents, and temperatures, in a single experiment. youtube.com The small scale of these reactions minimizes the consumption of reagents and reduces waste. rsc.org
Once a library of compounds has been synthesized, high-throughput screening techniques are employed to rapidly assess their properties. Mass spectrometry is a particularly powerful tool for high-throughput analysis, as it can quickly identify and quantify the products of a reaction without the need for purification. nih.gov Other analytical techniques, such as spectroscopy and chromatography, can also be integrated into high-throughput workflows.
The benefits of high-throughput methodologies in the context of this compound research include:
Accelerated Reaction Discovery: Rapidly screen for new catalytic systems and reaction conditions for transformations of benzyl carbazate. nih.gov
Efficient Library Synthesis: Quickly generate large libraries of benzyl carbazate derivatives for biological screening or materials science applications. rsc.orgchemrxiv.org
Rapid Optimization: Efficiently optimize reaction conditions to maximize yield and selectivity. youtube.com
Data-Rich Experimentation: Generate large datasets that can be used to train machine learning models for reaction prediction and optimization. youtube.com
The integration of high-throughput experimentation with AI and machine learning creates a powerful closed-loop system for accelerated discovery, where the results of high-throughput experiments are used to refine predictive models, which in turn guide the design of the next round of experiments. youtube.com
Q & A
Q. What are the established synthetic routes for benzyl carbazate hydrochloride, and how can reaction conditions be optimized?
this compound can be synthesized via the reaction of benzyl alcohol with carbazic acid hydrochloride under acidic conditions. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of benzyl chloride to carbazic acid), using catalysts like anhydrous AlCl₃ (Friedel-Crafts analogies ), and maintaining temperatures between 60–80°C to minimize side reactions. Purification typically employs recrystallization from ethanol/water mixtures to achieve >97% purity, as noted in reagent-grade specifications .
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical methods include:
- NMR Spectroscopy : H NMR (DMSO-d₆) should show peaks for the benzyl group (δ 7.3–7.5 ppm) and carbazate NH (δ 9.1–10.2 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- Melting Point : Compare observed mp (literature data pending) to reference standards to detect impurities .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential HCl release during decomposition .
- Toxicity Assessment : While specific LD₅₀ data are unavailable, related benzyl derivatives (e.g., benzylamine HCl) show acute toxicity in rodents (LD₅₀ ~3,060 mg/kg parenteral), warranting cautious dosing in vivo .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : In SHELXL, apply full-matrix least-squares refinement on F². Key parameters include anisotropic displacement for non-H atoms and hydrogen bonding (e.g., N–H···Cl interactions) to resolve disorder .
- Validation : Check R-factor convergence (<5%) and validate geometry using Mercury software for void analysis and packing patterns .
Q. What role does this compound play in protecting group chemistry for carbonyl compounds?
The carbazate group (-NHNHCOO-) reacts selectively with aldehydes/ketones to form hydrazones, enabling temporary protection of carbonyl functionalities. Methodological steps:
- Reaction : Stir equimolar amounts of benzyl carbazate HCl and carbonyl compound in ethanol at 25°C for 12 hours.
- Deprotection : Use HCl (2M) to regenerate the carbonyl group, confirmed by FT-IR loss of N–H stretches (~3,300 cm⁻¹) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrophilicity indices.
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict nucleophilic attack sites (e.g., carbazate NH vs. benzyl CH₂) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., disappearance of benzyl chloride peaks at ~700 cm⁻¹).
- Quality Control : Use LC-MS to detect byproducts (e.g., benzyl alcohol or urea derivatives) and adjust pH (<2) during crystallization to minimize impurities .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
